Anagliptin
説明
Anagliptin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. It is approved for use in Japan and belongs to the class of anti-diabetic drugs known as dipeptidyl peptidase-4 inhibitors or "gliptins" .
Synthesis Analysis
The synthesis of Anagliptin involves several steps. The process starts with the reaction of cyanoacetaldehyde with N,N-dimethylformamide dimethyl acetal to obtain (2E)-3-(dimethylamino)-2-formylacrylonitrile. This is then subjected to ring closing with 3-amino-5-methylpyrazole to obtain 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile. The final step involves hydrolysis to obtain the Anagliptin key intermediate .
Molecular Structure Analysis
The single-crystal structure of Anagliptin was determined. Two independent molecules were held together by intermolecular hydrogen bonds. The absolute configuration of the 2-cyanopyrrolidine ring delivered from L-prolinamide was confirmed to be S .
Chemical Reactions Analysis
Anagliptin was subjected to stresses such as acidic, alkali, oxidation, photolysis, and thermal conditions. The drug showed significant degradation in alkaline and oxidative conditions. Alkaline and oxidative degradation followed first-order kinetics .
Physical And Chemical Properties Analysis
Anagliptin has a molecular formula of C19H25N7O2 and a molecular weight of 383.45. It is soluble in DMSO .
科学的研究の応用
Management of Type 2 Diabetes Mellitus : Anagliptin has been found effective in improving blood glucose levels, with a notable reduction in HbA1c values and improvements in both fasting and postprandial blood glucose levels (Nishio, Abe, & Ito, 2015).
Improvement in Serum Lipid Profile : Studies have shown that anagliptin improves dyslipidemia by reducing levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) in patients with type 2 diabetes (Kurozumi et al., 2017).
Effects on Myoblast Differentiation and Mitochondrial Biogenesis : Anagliptin enhances myoblast differentiation and upregulates mitochondrial biogenic factors in skeletal muscle cells, suggesting potential benefits for muscle dysfunction in type 2 diabetes mellitus (Han et al., 2020).
Protective Effects Against Neuronal Cell Damage : Anagliptin has shown protective capacities against amyloid-β-induced cytotoxicity in neuronal cells, suggesting potential therapeutic applications in Alzheimer's disease treatment (Chen et al., 2019).
Renoprotective Effects : Anagliptin has demonstrated benefits in reducing albuminuria and urinary liver-type fatty acid-binding protein excretion in patients with type 2 diabetic nephropathy, indicating its renoprotective action independent of glucose-lowering effects (Kitada et al., 2017).
Prevention of Vascular Smooth Muscle Cell Senescence : Anagliptin prevented cellular senescence in vascular smooth muscle cells by increasing the expression of sirtuin1 (SIRT1), which could be relevant in the management of atherosclerosis (Zhao et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYBEHACFJIEL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045689 | |
Record name | Anagliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anagliptin | |
CAS RN |
739366-20-2 | |
Record name | Anagliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=739366-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anagliptin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0739366202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anagliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12417 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Anagliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANAGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K726J96838 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。